Pectinase - 9032-75-1

Pectinase

Catalog Number: EVT-1507799
CAS Number: 9032-75-1
Molecular Formula: C18H37N(CH3)2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pectin

Relevance: Pectin is the primary substrate for pectinase. Pectinase enzymes catalyze the breakdown of pectin by hydrolyzing the glycosidic bonds within its structure. This degradation of pectin is essential for various industrial processes, including fruit juice clarification and extraction, textile processing, and papermaking [, , , ].

Polygalacturonic Acid

Relevance: Polygalacturonic acid serves as a substrate for certain types of pectinase enzymes, particularly exo-polygalacturonases. These enzymes cleave polygalacturonic acid chains from the non-reducing end, releasing galacturonic acid monomers [, , , , ]. The activity of exo-polygalacturonases on polygalacturonic acid is a key aspect of pectin degradation and is often studied in research on pectinase enzymes.

Galacturonic Acid

Relevance: Galacturonic acid is a product of pectinase activity. When pectinase enzymes, such as exo-polygalacturonases, hydrolyze pectin or polygalacturonic acid, galacturonic acid monomers are released [, ]. The presence of galacturonic acid is often used as an indicator of pectinase activity in various assays.

Cellulose

Relevance: Cellulose is often found in association with pectin in plant cell walls. In some studies, pectinase preparations have been found to exhibit cellulase activity, indicating the presence of cellulase enzymes that can degrade cellulose []. This finding suggests potential applications of pectinase-producing microorganisms or enzyme preparations in processes requiring the breakdown of both pectin and cellulose, such as biofuel production from lignocellulosic biomass.

Glucose

Relevance: Glucose is sometimes used as a carbon source in the fermentation media for pectinase production []. It can influence the growth of the microorganisms and, consequently, the production of pectinase enzymes.

Fructose

Relevance: Similar to glucose, fructose is utilized as a carbon source in the fermentation media for pectinase production []. The choice of carbon source, whether glucose, fructose, or other sugars, can impact the yield and activity of pectinase enzymes produced by microorganisms.

Sucrose

Relevance: Sucrose is another commonly used carbon source for the cultivation of microorganisms producing pectinase enzymes [, ]. It provides a readily available energy source for microbial growth and enzyme production.

Source

Pectinase is predominantly sourced from microorganisms such as fungi and bacteria. Notably, Aspergillus niger, Bacillus licheniformis, and Serratia marcescens have been identified as significant producers. These organisms thrive on pectic substrates, making them ideal candidates for industrial enzyme production. The use of agricultural waste as a substrate for cultivation has also been explored to enhance cost-effectiveness in pectinase production .

Classification

Pectinase can be classified into several categories based on their specific activities:

  • Pectin Methylesterases: Enzymes that demethylate pectin.
  • Protopectinases: Enzymes that degrade protopectin into soluble pectin.
  • Polygalacturonases: Enzymes that break down the galacturonic acid chains in pectin .
Synthesis Analysis

Methods

Pectinase is typically produced through fermentation processes involving various strains of microorganisms. The methods include submerged fermentation and solid-state fermentation, with submerged fermentation being more common due to its efficiency and control over environmental conditions.

  1. Submerged Fermentation: Involves culturing microorganisms in liquid media containing pectin-rich substrates. For instance, Aspergillus niger is often grown in media supplemented with orange peel or apple pomace under controlled temperature and pH conditions .
  2. Solid-State Fermentation: Utilizes solid substrates without free-flowing liquid, which can be more economical but requires careful management of moisture levels.

Technical Details

The production process often includes optimizing parameters such as temperature, pH, and incubation time to maximize enzyme yield. Techniques like Plackett-Burman design and Central Composite Design are used to statistically analyze and optimize these parameters .

Molecular Structure Analysis

Structure

Pectinase enzymes are glycoproteins composed of various amino acids that contribute to their functional properties. The molecular structure typically includes active sites that interact specifically with pectin molecules, facilitating their hydrolysis.

Data

The molecular weight of pectinases varies widely among different sources, generally ranging from 30 kDa to 100 kDa depending on the specific type of enzyme and its source . Crystallographic studies have revealed complex three-dimensional structures that are essential for their catalytic activity.

Chemical Reactions Analysis

Reactions

Pectinase catalyzes the hydrolysis of pectin through several reactions:

  • Deesterification: The removal of methyl esters from pectin.
  • Depolymerization: Breaking down the long chains of galacturonic acid units into shorter oligomers or monomers.

Technical Details

The reaction mechanism involves the formation of a transition state where water molecules attack the glycosidic bonds in pectin, leading to its degradation. The rate of these reactions can be influenced by factors such as temperature and pH .

Mechanism of Action

Process

The mechanism by which pectinase acts involves several steps:

  1. Binding: The enzyme binds to the substrate (pectin) at its active site.
  2. Catalysis: The enzyme facilitates the cleavage of glycosidic bonds through hydrolysis.
  3. Product Release: The resulting oligosaccharides or monosaccharides are released, allowing the enzyme to catalyze further reactions.

Data

Kinetic studies indicate that pectinase exhibits Michaelis-Menten kinetics, with varying values for KmK_m (Michaelis constant) depending on substrate concentration and environmental conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid when produced in fermentation.
  • Molecular Weight: Varies; commonly between 30 kDa to 100 kDa.

Chemical Properties

Applications

Pectinase has numerous applications across various industries:

  • Food Industry: Used extensively for juice clarification, wine production, and improving fruit processing efficiency.
  • Textile Industry: Employed in the retting process for natural fibers.
  • Pharmaceuticals: Investigated for potential applications in drug delivery systems due to its ability to degrade polysaccharides .

The increasing demand for natural food processing methods continues to drive research into optimizing pectinase production and enhancing its applications across different sectors.

Introduction to Pectinase

Historical Evolution of Pectinase Research

The scientific investigation of pectinases parallels the discovery of pectin itself. In 1825, Henri Braconnot first isolated pectin from plant extracts, naming it "pectic acid" after the Greek pektikos (congealed), reflecting its gelling properties [2] [10]. By the late 19th century, microbiologists observed that fungal infections caused plant tissue maceration, indirectly revealing pectinase activity decades before the enzymes were identified. The term "pectinase" emerged in the 1920s–1930s alongside discoveries of enzymatic juice clarification, with "protopectinase" formally coined in 1927 to describe enzymes solubilizing insoluble protopectin [7].

A transformative milestone occurred in the 1930s when commercial pectinase preparations derived from Aspergillus species entered fruit processing industries, enabling efficient juice extraction and wine clarification [3] [5]. Mid-20th century enzymology classified pectinases based on reaction mechanisms: hydrolases (e.g., polygalacturonases), lyases (e.g., pectate lyases), and esterases (e.g., pectin methylesterases). The latter half witnessed purification and kinetic characterization of key isoforms, while X-ray crystallography in the 1980s–1990s revealed conserved right-handed parallel β-helix folds housing catalytic sites within surface clefts [9]. Contemporary research leverages genomics and metagenomics, uncovering horizontal gene transfer events and novel microbial pectinases, including thermostable isoforms from extremophiles like Streptomyces thermocarboxydus [10].

Table 1: Key Milestones in Pectinase Research

Time PeriodMilestone AchievementSignificance
1825Isolation of pectin (Braconnot)First chemical characterization of pectic substances
1920s–1930sDiscovery of enzymatic juice clarificationLaid foundation for industrial pectinase applications
1930sCommercial fungal pectinase production (Aspergillus)Enabled large-scale fruit processing technologies
1950s–1960sSystematic classification of pectinolytic enzymesEstablished mechanistic understanding of pectin degradation
1980s–1990sCrystal structures of polygalacturonases/lyasesRevealed β-helix fold and catalytic residue organization
2000s–PresentMetagenomic discovery & thermostable enzyme engineeringExpanded diversity and robustness for bioprocessing

Structural and Functional Properties of Pectin

Pectin is not a singular molecule but a family of galacturonan-rich polysaccharides forming hydrated matrices that cement plant cells together. Its structural complexity arises from four dominant domains:

  • Homogalacturonan (HG): Linear chains of α-1,4-linked D-galacturonic acid (GalA), constituting ~65% of pectin. Up to 80% of GalA residues are methylesterified at C6; acetylation at O2/O3 also occurs [2] [3]. The degree/distribution of methylesters critically influences pectinase susceptibility.
  • Rhamnogalacturonan-I (RG-I): A branched heteropolymer with repeating [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→] disaccharides. Rhamnose residues bear sidechains of arabinans, galactans, or arabinogalactans, contributing to porosity and hydration [2] [4].
  • Rhamnogalacturonan-II (RG-II): A highly conserved, low-abundance domain (~10% of pectin) with at least 12 distinct glycosyl residues in complex sidechains, crosslinked via borate diesters for wall strengthening [4].
  • Xylogalacturonan (XGA): A HG backbone substituted with β-D-xylose at O3, prevalent in reproductive tissues [4].

Pectin's molecular weight ranges widely (25–360 kDa), varying by plant source—apple and lemon pectins reach 200–360 kDa, whereas pear and prune pectins are smaller (25–35 kDa) [2]. Crucially, pectin functions as a gel-forming "smart polymer": High-methoxyl pectins (>50% esterification) gel under acidic conditions with high soluble solids, while low-methoxyl pectins form calcium-linked gels. These physicochemical properties directly dictate enzymatic deconstruction strategies.

Table 2: Structural Composition of Pectin Across Plant Sources

Plant SourceDominant Pectin TypeMolecular Weight (kDa)Degree of Esterification (%)
AppleHomogalacturonan-rich200–36070–80
Citrus peelHomogalacturonan with RG-I40–5065–75
Sugar beet pulpRG-I-rich with feruloyl groups40–5050–60
PotatoArabinogalactan-rich1.8–3.3 (dry matter %)Low acetylation

Biochemical Classification of Pectinolytic Enzymes

Pectinases are biochemically classified by their cleavage mechanisms, substrate preferences, and product profiles into three major groups:

Depolymerases (Hydrolases and Lyases)

  • Endo-polygalacturonases (Endo-PG; EC 3.2.1.15): Hydrolyze internal α-1,4-glycosidic bonds in de-esterified HG regions (pectic acid) via a two-step acid/base mechanism involving aspartate/glutamate residues. They release oligogalacturonides [5] [7] [9].
  • Exo-polygalacturonases (Exo-PG; EC 3.2.1.67/82): Cleave terminal glycosidic bonds at HG non-reducing ends, releasing monomers/dimers.
  • Pectin/pectate lyases (PL/PEL; EC 4.2.2.10/4.2.2.2): Employ β-elimination to cleave glycosidic bonds, generating unsaturated oligosaccharides (Δ4,5-GalA) and eliminating H from C5. Endo-PELs prefer low-ester pectins, while PLs act on highly esterified substrates [5] [9].
  • Rhamnogalacturonases: Specifically hydrolyze RG-I backbones (e.g., rhamnogalacturonan hydrolase, EC 3.2.1.171).

De-esterifying Enzymes

  • Pectin methylesterases (PME; EC 3.1.1.11): Catalyze de-methoxylation of HG methyl esters, generating pectic acid and methanol. Fungal PMEs exhibit random "multiple-chain" attack, while plant PMEs follow a linear "single-chain" mechanism along the polymer [2] [7].
  • Pectin acetylesterases (PAE; EC 3.1.1.6): Remove acetyl groups from O2/O3 of GalA, facilitating subsequent HG depolymerization.
  • Feruloyl/cinnamoyl esterases (FAE; EC 3.1.1.73): Hydrolyze ferulic acid crosslinks between pectin and hemicellulose (e.g., in sugar beet pectin), classified under carbohydrate esterase families CE1/CE15 [2].

Protopectinases (PPases; EC 3.2.1.99)Solubilize insoluble protopectin into high-molecular-weight soluble pectin. Type-A PPases (e.g., from Kluyveromyces) act on polygalacturonic acid regions, while Type-B (e.g., Bacillus spp.) target polysaccharide chains linking pectin to cell wall cellulose [4] [7].

Table 3: Classification and Properties of Core Pectinolytic Enzymes

Enzyme ClassEC NumberCatalytic MechanismPrimary SubstrateKey Microbial Producers
Pectin methylesterase3.1.1.11De-esterification (hydrolysis)High-methoxyl pectinAspergillus niger, Erwinia chrysanthemi
Endo-polygalacturonase3.2.1.15Hydrolysis (random)Low-methoxyl pectin/pectateSclerotinia sclerotiorum, Bacillus subtilis
Exo-polygalacturonase3.2.1.67Hydrolysis (terminal)Pectic acid oligomersAspergillus tubingensis
Pectin lyase4.2.2.10β-EliminationHigh-methoxyl pectinAspergillus sojae, Penicillium italicum
Pectate lyase4.2.2.2β-EliminationLow-methoxyl pectin/pectateStreptomyces thermocarboxydus, Dickeya dadantii
Rhamnogalacturonase3.2.1.171HydrolysisRhamnogalacturonan-IAspergillus aculeatus

Role of Pectinase in Plant Physiology and Microbial Ecology

In plant systems, endogenous pectinases orchestrate developmental and defensive processes:

  • Fruit Ripening & Organ Abscission: PG and PME isoforms modulate cell wall flexibility. PME de-esterifies HG, allowing calcium crosslinking for wall stiffening, while PGs solubilize middle lamellae, facilitating fruit softening (e.g., tomato rin mutants with impaired PG show reduced softening) [3] [4].
  • Pollen Tube Growth & Root Elongation: Controlled PG/PME activity remodels apical cell walls during tip growth.
  • Plant-Pathogen Interactions: Plants secrete PG-inhibiting proteins (PGIPs) that selectively inhibit microbial PGs, forming defensive complexes that trigger immunity [4].

Microorganisms deploy pectinases as virulence factors and nutritional tools:

  • Phytopathogenesis: Necrotrophic fungi (Botrytis, Sclerotinia) and bacteria (Pectobacterium, Ralstonia) secrete pectinase cocktails to macerate host tissues. Pectobacterium employs the "Out secretion system" to inject pectate lyases, while rice blast fungus (Magnaporthe oryzae) secretes pectinases to breach epidermal barriers [1] [6].
  • Saprophytic Decomposition: Saprophytes (Aspergillus, Trichoderma) utilize sequential pectin deconstruction: PME removes methylesters → PG/PEL cleaves backbones → RG-hydrolases/lyases degrade complex regions → FAE liberates ferulic acid for lignin-pectin unlinking [2] [7].

Remarkably, horizontal gene transfer (HGT) has integrated microbial pectinase genes into animal genomes. Stick insects (Euphasmatodea) express endogenous endo-PGs (~93 enzymes across six species) derived from γ-proteobacteria (Pantoea, Klebsiella) via HGT ~60–100 million years ago. This adaptation enables symbiont-independent digestion in an insect lineage lacking gut microbes or vertical symbiont transmission [6]. Similarly, leaf beetles express fungal-derived pectinases, confirming convergent evolution of this strategy. These findings underscore pectinases as molecular markers of co-evolution across biological kingdoms.

Properties

CAS Number

9032-75-1

Product Name

Pectinase

Molecular Formula

C18H37N(CH3)2

Synonyms

Pectinglycosidase;MACERASE PECTINASE;MACERASE(R) PECTINASE;MACERASE(R) PECTINASE, RHIZOPUS SPECIES;MACERASE(TM) PECTINASE;MACEROZYME R-10;IUB: 4.2.2.10;EC 3.2.1.15

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